

# Spectroscopic Analysis of p-Phenetidine: A Technical Guide

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#### Introduction

**p-Phenetidine** (4-ethoxyaniline) is an organic compound with the chemical formula C<sub>8</sub>H<sub>11</sub>NO. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. As a derivative of aniline, its structural elucidation and purity assessment are paramount in research and industrial applications. This technical guide provides a comprehensive overview of the spectroscopic data of **p-Phenetidine**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **p-Phenetidine**.

#### <sup>1</sup>H NMR Data

The ¹H NMR spectrum of **p-Phenetidine** exhibits characteristic signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons.



Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Aromatic H (ortho to - NH <sub>2</sub> )	6.69	d	7.0
Aromatic H (ortho to - OC₂H₅)	6.63	d	7.0
Methylene H (-OCH <sub>2</sub> -)	3.93	q	7.0
Amine H (-NH <sub>2</sub> )	3.33	S	-
Methyl H (-CH₃)	1.35	t	7.0
Solvent: CDCl <sub>3</sub> , Reference: TMS			

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the **p-Phenetidine** molecule.

Assignment	Chemical Shift (δ) [ppm]		
C-O	152.9		
C-N	140.0		
C (Aromatic)	116.5		
C (Aromatic)	114.9		
C (-OCH <sub>2</sub> -)	55.8		
C (-CH <sub>3</sub> )	14.8		
Solvent: CDCl <sub>3</sub> , Reference: TMS			

# **Infrared (IR) Spectroscopy**



IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for **p-Phenetidine**.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3400 - 3200	N-H Stretch (Amine)	Strong, Broad
3050 - 3000	C-H Stretch (Aromatic)	Medium
2980 - 2850	C-H Stretch (Aliphatic)	Medium
1620 - 1580	C=C Stretch (Aromatic Ring)	Strong
1510	N-H Bend (Amine)	Strong
1240	C-O Stretch (Aryl Ether)	Strong
830	C-H Bend (p-disubstituted)	Strong

# **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While a complete, high-resolution UV-Vis spectrum for **p-Phenetidine** is not widely available in the cited literature, it is known to be detectable by UV spectroscopy at 200 nm, particularly in HPLC applications.[1] Generally, aromatic amines exhibit strong absorption bands in the UV region.

λmax [nm]	Solvent	Molar Absorptivity ( $\epsilon$ ) [L·mol <sup>-1</sup> ·cm <sup>-1</sup> ]
~200 - 240	Common organic solvents	Data not available
~280 - 300	Common organic solvents	Data not available

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.



## **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve approximately 5-10 mg of p-Phenetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>). Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing (δ = 0.00 ppm).
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Data Acquisition:
  - Pulse Program: Use a standard single-pulse experiment.
  - Spectral Width: Set to approximately 12 ppm.
  - Acquisition Time: Typically 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans are usually sufficient.
- <sup>13</sup>C NMR Data Acquisition:
  - Pulse Program: Use a standard proton-decoupled experiment.
  - Spectral Width: Set to approximately 220 ppm.
  - Acquisition Time: Typically 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.



- Number of Scans: Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is required for a good signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase and baseline correct the spectrum.
  - Reference the spectrum to the solvent peak or internal standard.
  - Integrate the signals (for ¹H NMR) and pick the peaks.

### **IR Spectroscopy Protocol (ATR Method)**

- Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
   Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid **p-Phenetidine** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm<sup>-1</sup>.
- Data Processing: The software will automatically perform a background subtraction. The
  resulting spectrum will show the absorbance or transmittance of the sample as a function of
  wavenumber.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

#### **UV-Vis Spectroscopy Protocol**

- Sample Preparation: Prepare a dilute solution of **p-Phenetidine** in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

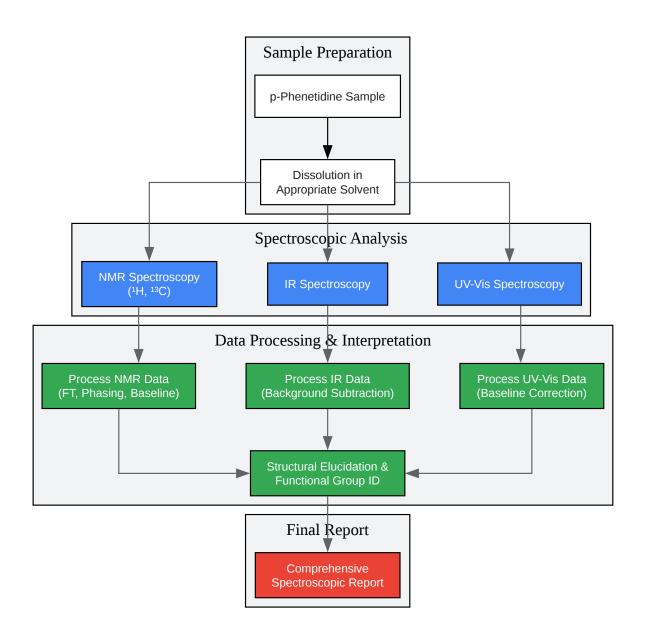


- Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: The resulting spectrum will show the absorbance of p-Phenetidine as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

# **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **p-Phenetidine**.





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Caption: General workflow for spectroscopic analysis of **p-Phenetidine**.

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#### References

- 1. Welcome to the NIST WebBook [webbook.nist.gov]
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